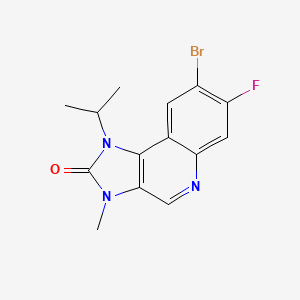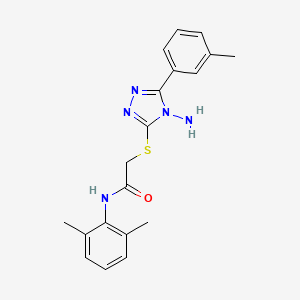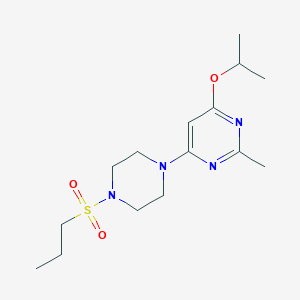
BrC1=CC=2C3=C(C=NC=2C=C1F)N(C(N3C(C)C)=O)C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of complex cations involving halogens and noble gases has been demonstrated through the oxidation of halide ligands in halocarbons. In one study, the CCl₃⁺ and CBr₃⁺ cations were synthesized by oxidizing CCl₄ and CBr₄ with the noble-gas oxidant [XeOTeF₅][Sb(OTeF₅)₆] in SO₂ClF solvent at -78°C. The CBr₃⁺ cation further reacts with BrOTeF₅ to yield various products including CBr(OTeF₅)₂⁺ and C(OTeF₅)₃⁺ cations . This research provides insights into the synthesis of complex cations with potential applications in various fields of chemistry.
Molecular Structure Analysis
The molecular structures of the synthesized cations were characterized using NMR spectroscopy and X-ray crystallography. The cations CCl₃⁺, CBr₃⁺, and C(OTeF₅)₃⁺ were found to be trigonal planar around the carbon atom. The crystal structures revealed that the CCl₃⁺ and CBr₃⁺ salts are stable at room temperature, while the CBr(n)(OTeF₅)(3-n)⁺ salts remain stable at 0°C for several hours. The study also included theoretical calculations to compare the geometries, charges, and bond orders of these cations with those of isoelectronic BX₃ molecules .
Chemical Reactions Analysis
The reactivity of the synthesized cations was explored through their interactions with other compounds. For instance, the CBr₃⁺ cation reacts with BrOTeF₅ to produce a variety of species, including the CBr(OTeF₅)₂⁺ cation. The study also discusses the reactivity of the [XeOTeF₅][Sb(OTeF₅)₆] salt with BrOTeF₅, leading to the formation of the Br(OTeF₅)₂⁺ cation. These reactions highlight the potential for using noble-gas oxidants in the synthesis of novel cationic species .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized cations were investigated through spectroscopic methods and theoretical calculations. The Raman spectra of the Sb(OTeF₅)₆⁻ salts of CCl₃⁺ and CBr₃⁺ were obtained and assigned with the help of electronic structure calculations. The study also calculated the (13)C and (11)B chemical shifts for CX₃⁺ (X = Cl, Br, I) and BX₃ (X = F, Cl, Br, I) to assess trends in paramagnetic contributions and spin-orbit coupling. These analyses provide a deeper understanding of the properties of these cations, which could be useful for future applications .
In another study, a metal-organic framework (MOF) with an NbO-type structure was deliberately synthesized using o-Br-BDC to direct the formation of Cu₂(CO₂)₄ paddle-wheel units. The resulting compound, MOF-101, was characterized by single-crystal X-ray diffraction, confirming the expected structure. Despite large apertures and voids, MOF-101 has a noninterpenetrated structure, which is a significant observation for the design of dual structures in MOFs . This research contributes to the field of MOF design and synthesis, providing a method for creating frameworks with specific structural types.
Scientific Research Applications
Brown Carbon in Atmospheric Chemistry
Optical-Microphysical-Chemical Properties of Brown Carbon : A study explored the properties of brown carbon in the urban Po Valley atmosphere, identifying its occurrence in particles with specific size distributions, enriched in ammonium nitrate and poor in black carbon. This research provides insights into the parametrization and identification of BrC in atmospheric modeling studies (Costabile et al., 2017).
Molecular Compositions and Optical Properties : Another study investigated the molecular characteristics and optical properties of brown carbon emitted from various sources, like biomass burning, coal combustion, and vehicle emissions. This research is crucial for understanding the environmental impact of BrC and its role in radiative forcing (Tang et al., 2020).
Kinetic Studies and Chemical Reactions
- Formation and Reaction of CN Molecules : Research on the decomposition of BrCN in shock waves contributes to the understanding of the kinetics of reactions involving brown carbon compounds. This type of study is vital for insights into high-temperature chemical processes (Patterson & Greene, 1962).
Environmental Applications
Bioretention Cells and Pollutant Distribution : A study evaluated the accumulation and distribution of pollutants in bioretention cells (BRCs), which are crucial for understanding environmental management strategies in urban settings (Johnson & Hunt, 2016).
Citizen Science in Biological Recording : Research highlighted the role of the Biological Records Centre (BRC) in species recording, contributing significantly to scientific research and environmental monitoring (Pocock et al., 2015).
properties
IUPAC Name |
8-bromo-7-fluoro-3-methyl-1-propan-2-ylimidazo[4,5-c]quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrFN3O/c1-7(2)19-13-8-4-9(15)10(16)5-11(8)17-6-12(13)18(3)14(19)20/h4-7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKDMNFNFCCPJBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(C=NC3=CC(=C(C=C32)Br)F)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-7-fluoro-3-methyl-1-propan-2-ylimidazo[4,5-c]quinolin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-(Benzyloxy)phenyl]cyclopropan-1-amine hydrochloride](/img/structure/B3008152.png)

![4-[3-(2-Chloro-7-ethoxyquinolin-3-yl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/structure/B3008155.png)

![N-(4-chlorophenyl)-3-ethyl-N-(4-fluorobenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B3008157.png)
![4-Methyl-2-[(oxolan-2-yl)methoxy]pyrimidine](/img/structure/B3008159.png)
![1-[(2,6-Dichlorophenyl)methyl]-2-methylbenzimidazole](/img/structure/B3008160.png)


![7-(4-ethoxy-3-methoxyphenyl)-5-methyl-N-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3008166.png)
![3-(2-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B3008168.png)
